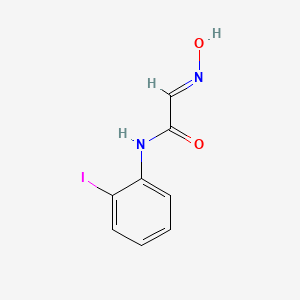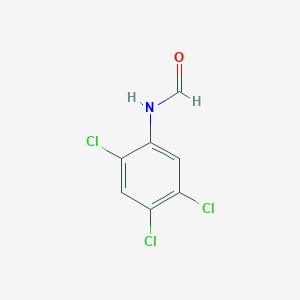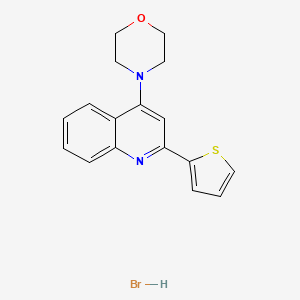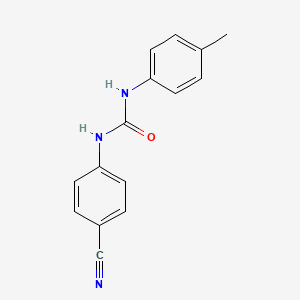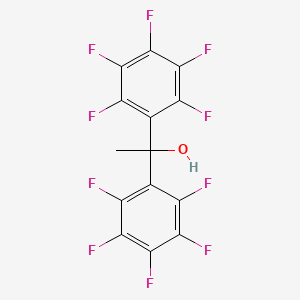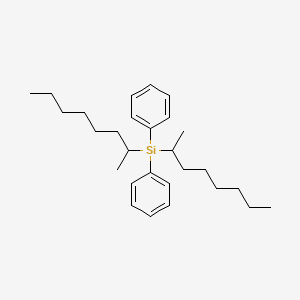
Bis(1-methylheptyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-methylheptyl)diphenylsilane is an organosilicon compound with the molecular formula C28H44Si and a molecular weight of 408.749 g/mol . This compound is characterized by the presence of two phenyl groups and a silicon atom bonded to two 1-methylheptyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-methylheptyl)diphenylsilane typically involves the reaction of diphenylsilane with 1-methylheptyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{(C}_6\text{H}_5\text{)}_2\text{SiH}_2 + 2 \text{C}8\text{H}{17}\text{Cl} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{Si(C}8\text{H}{17}\text{)}_2 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Bis(1-methylheptyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl or 1-methylheptyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
Bis(1-methylheptyl)diphenylsilane is utilized in various scientific research fields, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of bis(1-methylheptyl)diphenylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, facilitating its incorporation into different chemical structures. The phenyl and 1-methylheptyl groups contribute to its hydrophobicity and stability, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl)diphenylsilane
- Bis(2-cyclohexylethyl)diphenylsilane
- Bis(phenylethynyl)diphenylsilane
- Bis(diphenylmethyl)diphenylsilane
- Bis(4-biphenylyl)diphenylsilane
Uniqueness
Bis(1-methylheptyl)diphenylsilane is unique due to its specific combination of phenyl and 1-methylheptyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for various applications .
Properties
Molecular Formula |
C28H44Si |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
di(octan-2-yl)-diphenylsilane |
InChI |
InChI=1S/C28H44Si/c1-5-7-9-13-19-25(3)29(27-21-15-11-16-22-27,28-23-17-12-18-24-28)26(4)20-14-10-8-6-2/h11-12,15-18,21-26H,5-10,13-14,19-20H2,1-4H3 |
InChI Key |
MKTWHEKJUGPSRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


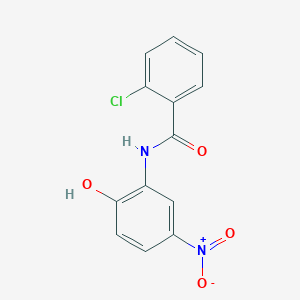
![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
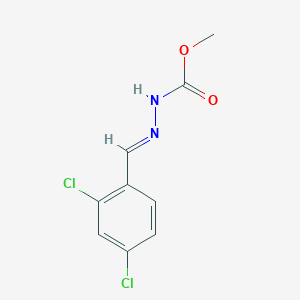
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
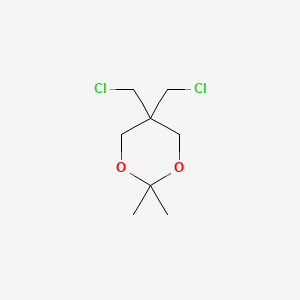
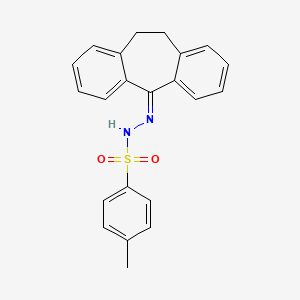
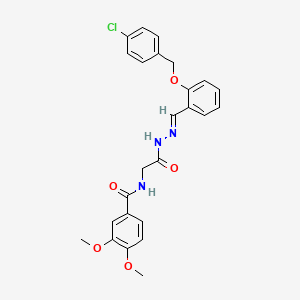
![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
